1-(Methoxymethyl)cyclooctane-1-carbaldehyde
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Overview
Description
1-(Methoxymethyl)cyclooctane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₂₀O₂. It is characterized by a cyclooctane ring substituted with a methoxymethyl group and an aldehyde functional group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 1-(Methoxymethyl)cyclooctane-1-carbaldehyde typically involves the following steps:
Cyclooctane Derivatization: The starting material, cyclooctane, undergoes functionalization to introduce the methoxymethyl group.
Aldehyde Formation:
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(Methoxymethyl)cyclooctane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
1-(Methoxymethyl)cyclooctane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclooctane-1-carbaldehyde involves its interaction with molecular targets through its functional groups:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Methoxymethyl Group: This group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(Methoxymethyl)cyclooctane-1-carbaldehyde can be compared with other cyclooctane derivatives:
Cyclooctanone: Lacks the methoxymethyl group and has a ketone functional group instead of an aldehyde.
Cyclooctanol: Contains a hydroxyl group instead of an aldehyde.
Cyclooctane-1-carboxylic acid: Features a carboxylic acid group instead of an aldehyde.
Cyclooctylmethanol: Has a methylene group (-CH₂-) instead of the aldehyde group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-(methoxymethyl)cyclooctane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-13-10-11(9-12)7-5-3-2-4-6-8-11/h9H,2-8,10H2,1H3 |
InChI Key |
KLNNEGODTIVKIR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCCCCC1)C=O |
Origin of Product |
United States |
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